molecular formula C5H8F4O B147224 2-Methyl-3,3,4,4-tetrafluoro-2-butanol CAS No. 29553-26-2

2-Methyl-3,3,4,4-tetrafluoro-2-butanol

Cat. No.: B147224
CAS No.: 29553-26-2
M. Wt: 160.11 g/mol
InChI Key: NCMPMCXQKBZXGI-UHFFFAOYSA-N
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Description

2-Methyl-3,3,4,4-tetrafluoro-2-butanol is an organic compound with the molecular formula C5H8F4O and a molecular weight of 160.1100 g/mol . It is also known by other names such as 2,2,3,3-tetrafluoro-1,1-dimethylpropanol . This compound is characterized by the presence of four fluorine atoms and a hydroxyl group attached to a butanol backbone, making it a fluorinated alcohol.

Preparation Methods

The synthesis of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol typically involves the fluorination of suitable precursors. One common method is the reaction of 2-methyl-2-butanol with fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Methyl-3,3,4,4-tetrafluoro-2-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes or other reduced products using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters in the presence of catalysts like sulfuric acid (H2SO4).

Scientific Research Applications

2-Methyl-3,3,4,4-tetrafluoro-2-butanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is studied for its potential use in biological systems due to its unique fluorinated structure, which can influence biological activity and interactions.

    Medicine: Fluorinated alcohols like this compound are investigated for their potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This can influence the compound’s biological activity and its ability to modulate enzymatic pathways.

Comparison with Similar Compounds

2-Methyl-3,3,4,4-tetrafluoro-2-butanol can be compared with other fluorinated alcohols such as:

    2,2,3,3-Tetrafluoro-1,4-butanediol: This compound has a similar fluorinated structure but with two hydroxyl groups, making it more hydrophilic.

    2,2,3,3-Tetrafluoro-1,1-dimethylpropanol: This is another name for this compound, highlighting its structural similarity.

    2,2,3,3-Tetrafluoropropanol: A shorter chain fluorinated alcohol with different physical and chemical properties.

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the presence of a single hydroxyl group, which imparts distinct reactivity and applications compared to other fluorinated alcohols.

Properties

IUPAC Name

3,3,4,4-tetrafluoro-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F4O/c1-4(2,10)5(8,9)3(6)7/h3,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMPMCXQKBZXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022283
Record name 2-Methyl-3,3,4,4-tetrafluoro-2-butanol
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Molecular Weight

160.11 g/mol
Source PubChem
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CAS No.

29553-26-2
Record name 3,3,4,4-Tetrafluoro-2-methyl-2-butanol
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Record name 2-Methyl-3,3,4,4-tetrafluoro-2-butanol
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Record name 29553-26-2
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Record name 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl-
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Record name 2-Methyl-3,3,4,4-tetrafluoro-2-butanol
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Record name 3,3,4,4-tetrafluoro-2-methylbutan-2-ol
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Record name 2-METHYL-3,3,4,4-TETRAFLUORO-2-BUTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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